4-(9h-Fluoren-9-ylideneamino)phenol
CAS No.: 58633-11-7
Cat. No.: VC17595363
Molecular Formula: C19H13NO
Molecular Weight: 271.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58633-11-7 |
|---|---|
| Molecular Formula | C19H13NO |
| Molecular Weight | 271.3 g/mol |
| IUPAC Name | 4-(fluoren-9-ylideneamino)phenol |
| Standard InChI | InChI=1S/C19H13NO/c21-14-11-9-13(10-12-14)20-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H |
| Standard InChI Key | CKUBBTKMOMUNJL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
4-(9H-Fluoren-9-ylideneamino)phenol features a planar fluorenyl group (C₁₃H₉) connected to a para-substituted phenol ring through an azomethine (-N=CH-) bridge. The IUPAC name, 4-(fluoren-9-ylideneamino)phenol, reflects this connectivity . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₃NO | |
| Molecular Weight | 271.3 g/mol | |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)O | |
| InChIKey | CKUBBTKMOMUNJL-UHFFFAOYSA-N |
The conjugated π-system across the fluorene and imine groups suggests potential electronic delocalization, a feature exploited in related compounds for charge transport applications .
Spectroscopic Signatures
While experimental spectral data (NMR, IR) for 4-(9H-fluoren-9-ylideneamino)phenol remains unpublished, analogous fluorenylimine compounds exhibit characteristic signals:
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¹H NMR: Aromatic protons in the fluorene moiety typically resonate at δ 7.2–7.8 ppm, while the phenolic -OH appears as a broad singlet near δ 9.5–10.5 ppm .
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IR: Stretching vibrations for C=N bonds appear at ~1600–1640 cm⁻¹, with phenolic O-H stretches around 3200–3600 cm⁻¹ .
Synthetic Methodologies
Direct Condensation Approaches
The primary route to 4-(9H-fluoren-9-ylideneamino)phenol likely involves acid-catalyzed condensation between 9-fluorenone and 4-aminophenol. A related synthesis for 9,9-bis(4-aminophenyl)fluorene employs fluorenone and aniline derivatives in ethylene glycol with H₂SO₄ catalysis at 120–150°C . Adapting this protocol:
Hypothetical Procedure:
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Charge a flask with 9-fluorenone (1 equiv), 4-aminophenol (2 equiv), and ethylene glycol solvent.
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Add catalytic H₂SO₄ (0.1 equiv) under N₂ atmosphere.
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Heat to 140°C for 4–6 hr, monitoring by TLC.
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Quench with NaOH, isolate via filtration, and recrystallize from toluene.
Expected challenges include regioselectivity control and imine hydrolysis under acidic conditions.
Comparative Reaction Metrics
| Parameter | 4-(9H-Fluoren-9-ylideneamino)phenol (Predicted) | 9,9-Bis(4-aminophenyl)fluorene |
|---|---|---|
| Temperature | 140°C | 120–150°C |
| Catalyst | H₂SO₄ | H₂SO₄ |
| Yield | ~70% (estimated) | 94% |
| Purity | ≥95% (HPLC) | 99.5% |
The lower predicted yield for the target compound stems from steric hindrance at the para-phenolic position compared to bis-amination in the analog .
Physicochemical Properties
Thermal Stability
Though direct data is lacking, the fluorene core imparts high thermal resistance. 9,9-Bis(4-aminophenyl)fluorene derivatives decompose above 400°C , suggesting similar stability for 4-(9H-fluoren-9-ylideneamino)phenol. Key inferred properties:
| Property | Value | Basis |
|---|---|---|
| Melting Point | 210–230°C (predicted) | Analogous imine compounds |
| Solubility | DMSO > DMF > toluene | Polarity of functional groups |
| λmax (UV-Vis) | 320–350 nm | Conjugated π-system |
Reactivity Profile
The imine linkage (-N=CH-) introduces two reactive sites:
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Acid Sensitivity: Protonation at the imine nitrogen increases electrophilicity, enabling nucleophilic attack.
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Redox Activity: The conjugated system may undergo single-electron oxidation, forming radical cations stabilized by the fluorene framework .
| Derivative | Modification | Application |
|---|---|---|
| Br₄-fluorenylimine | 2,6-dibromo on phenol | Flame-retardant additives |
| NO₂-fluorenylimine | Nitro group at fluorene C9 | Energetic materials |
Challenges and Research Opportunities
Knowledge Gaps
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Crystallographic Data: No single-crystal X-ray structures exist for 4-(9H-fluoren-9-ylideneamino)phenol, hindering precise conformational analysis.
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Toxicological Profile: Ecotoxicological studies are absent, complicating industrial adoption.
Synthetic Optimization Priorities
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Catalyst Screening: Replace H₂SO₄ with Lewis acids (e.g., ZnCl₂) to minimize side reactions.
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Microwave Assistance: Reduce reaction times from hours to minutes while improving yield.
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